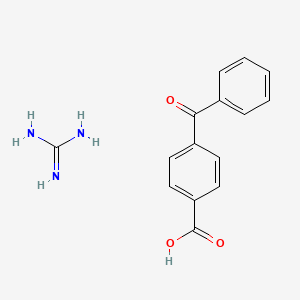

4-Benzoylbenzoic acid;guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzoylbenzoic acid is a benzophenone derivative with the molecular formula C14H10O3. Guanidine, on the other hand, is a versatile functional group in chemistry, known for its high basicity and ability to form hydrogen bonds . The combination of these two compounds, 4-Benzoylbenzoic acid and guanidine, results in a compound with unique properties and applications in various fields.

Synthetic Routes and Reaction Conditions:

4-Benzoylbenzoic Acid: This compound can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride, followed by oxidation of the resulting benzophenone.

Guanidine: Guanidine can be synthesized through the reaction of an amine with an activated guanidine precursor, such as thiourea derivatives or S-methylisothiourea.

Industrial Production Methods:

- Industrial production of 4-Benzoylbenzoic acid typically involves large-scale Friedel-Crafts acylation and subsequent purification processes .

- Guanidine is produced industrially through the reaction of dicyandiamide with ammonium salts under high pressure and temperature .

Types of Reactions:

4-Benzoylbenzoic Acid: This compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

4-Benzoylbenzoic Acid: Common reagents include hydrogen gas for hydrogenation and oxidizing agents for oxidation reactions.

Guanidine: Common reagents include thiourea derivatives, S-methylisothiourea, and transition metal catalysts.

Major Products Formed:

4-Benzoylbenzoic Acid: Hydrogenation yields 4-benzylbenzoic acid.

Chemistry:

- 4-Benzoylbenzoic acid is used as a photosensitizer in photochemical reactions .

- Guanidine derivatives are used as catalysts in organic synthesis .

Biology and Medicine:

- Guanidine derivatives have shown potential as antimicrobial agents against multidrug-resistant pathogens .

- Guanidine-containing compounds are used as kinase inhibitors and DNA minor groove binders .

Industry:

- 4-Benzoylbenzoic acid is used in the production of luminescent materials .

- Guanidine derivatives are used in the synthesis of pharmaceuticals and agrochemicals .

4-Benzoylbenzoic Acid:

Guanidine:

- Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes .

- Guanidine derivatives can disrupt bacterial cell membranes, leading to the accumulation of intracellular ATP and increased bacterial outer membrane permeability .

類似化合物との比較

4-Aminobenzophenone: Similar structure but with an amino group instead of a carboxylic acid.

2-Benzoylbenzoic Acid: Similar structure but with the benzoyl group in a different position.

Uniqueness:

特性

IUPAC Name |

4-benzoylbenzoic acid;guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3.CH5N3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17;2-1(3)4/h1-9H,(H,16,17);(H5,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNYYBPUKSIKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O.C(=N)(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)

![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)

![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)

![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)

![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)

![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)

![3-CHLORO-4-FLUORO-N-[(PYRIDIN-3-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5113028.png)

![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)

![{2-HYDROXY-3-[N-(3-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE](/img/structure/B5113046.png)

![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)

![4-{[N-(3,4-Dimethylphenyl)methanesulfonamido]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)

![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)

![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)